molecular formula C23H19N3O2 B12812139 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide CAS No. 75835-45-9

2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide

Cat. No.: B12812139
CAS No.: 75835-45-9
M. Wt: 369.4 g/mol
InChI Key: ILTWMFDOPUPSSI-UHFFFAOYSA-N
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Description

2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with quinoline-2,4-dione under controlled conditions. The reaction may require catalysts such as acids or bases to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the quinoline core or other functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Mechanism of Action

The exact mechanism of action for 2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is not well-documented. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Anilino-2-oxo-1(2H)-quinolinyl)-N-phenylacetamide is unique due to its specific quinoline core structure and the presence of both anilino and phenylacetamide groups. This combination of functional groups may confer unique chemical and biological properties, distinguishing it from other similar compounds.

Properties

CAS No.

75835-45-9

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

2-(4-anilino-2-oxoquinolin-1-yl)-N-phenylacetamide

InChI

InChI=1S/C23H19N3O2/c27-22(25-18-11-5-2-6-12-18)16-26-21-14-8-7-13-19(21)20(15-23(26)28)24-17-9-3-1-4-10-17/h1-15,24H,16H2,(H,25,27)

InChI Key

ILTWMFDOPUPSSI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=CC(=O)N(C3=CC=CC=C32)CC(=O)NC4=CC=CC=C4

Origin of Product

United States

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